

Technical Support Center: High-Purity N-Methylformamide (NMF)

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Compound of Interest

Compound Name: *N-Methylformamide*

Cat. No.: B033075

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This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of high-purity **N-Methylformamide (NMF)**.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for high-purity **N-Methylformamide**?

A1: To maintain its high purity and ensure stability, **N-Methylformamide** should be stored at 2-8°C in a tightly sealed, amber glass container to protect it from moisture and light.^[1] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.^{[2][3][4][5]}^[6]

Q2: What are the common impurities found in **N-Methylformamide**?

A2: Common impurities in NMF can arise from its synthesis or degradation.^[7] These include:

- Water: NMF is hygroscopic and readily absorbs moisture from the atmosphere.^{[4][7]}
- Formic acid and Methylamine: These are often unreacted starting materials from the synthesis process.^{[7][8]}
- Methanol: This can be a byproduct of synthesis, particularly when methyl formate is used.^{[2][7][8][9]}

- Degradation Products: At elevated temperatures, NMF can decompose into carbon monoxide and nitrogen oxides.[7]

Q3: Is **N-Methylformamide** stable at room temperature?

A3: **N-Methylformamide** is generally stable at room temperature when stored in a tightly sealed container, protected from light and moisture.[1] However, prolonged exposure to elevated temperatures (>40°C) can increase the risk of degradation.[1]

Q4: What materials are incompatible with **N-Methylformamide**?

A4: NMF should not be stored with or exposed to strong oxidizing agents, acids, bases, or acid chlorides.[1][3][5] Contact with these substances can lead to decomposition.

Q5: What are the primary safety concerns when handling **N-Methylformamide**?

A5: **N-Methylformamide** is a hazardous substance that can be harmful if inhaled, swallowed, or absorbed through the skin.[3][10][11] It can cause skin, eye, and respiratory tract irritation.[3] There is also evidence that it may have reproductive and fetal effects.[3][11] Always handle NMF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[10][12]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Cloudy or Discolored Appearance	Degradation of the solvent or absorption of impurities. ^[7]	Purify the NMF by fractional distillation under reduced pressure. Store the purified solvent under an inert atmosphere (e.g., nitrogen or argon). ^{[7][8]}
Unexpected Peaks in NMR Spectrum	Presence of impurities such as residual solvents, starting materials (formic acid, methylamine), or degradation products. ^[7]	Identify impurities by comparing chemical shifts to known values. Purify the NMF by fractional distillation. ^[7]
Inconsistent Reaction Outcomes	Presence of water or other reactive impurities (e.g., formic acid, methylamine) that can interfere with the chemical reaction. ^[7]	Determine the water content using Karl Fischer titration. Dry the solvent using 3Å or 4Å molecular sieves. ^[7]
High Baseline or Ghost Peaks in GC Analysis	Contamination of the GC system or thermal decomposition of the sample in the injector port.	Run a blank to check for system contamination. Consider lowering the injector temperature to prevent on-column decomposition. ^[7]

Quantitative Data

Table 1: Viscosity of **N-Methylformamide** at Various Temperatures

Temperature (°C)	Temperature (K)	Viscosity (mPa·s)
15	288.15	1.99
20	293.15	1.9
25	298.15	1.65 - 1.68
30	303.15	1.5852
35	308.15	1.4621
40	313.15	1.3515
45	318.15	1.2552

Note: Data is for N-Methylformamide and provides a close approximation for its deuterated analogs. The viscosity of deuterated NMF is expected to be slightly higher. Data for temperatures from 30°C to 45°C is for aqueous solutions and is provided for trend illustration.[\[13\]](#)

Table 2: Typical Purity Specifications for High-Purity **N-Methylformamide**

Parameter	Specification
Purity (by GC)	≥ 99.9%
Water Content (by Karl Fischer)	≤ 100 ppm
Color (APHA)	≤ 10
Acidity (as Formic Acid)	≤ 0.01%
Basicity (as Methylamine)	≤ 0.005%

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of **N-Methylformamide**.

Materials:

- Karl Fischer titrator (coulometric or volumetric)
- NMF sample
- Anhydrous methanol or appropriate Karl Fischer solvent
- Gastight syringe

Methodology:

- System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
- Blank Determination: Run a blank titration with the solvent to account for any background moisture.[\[14\]](#)
- Sample Introduction: Using a dry, gastight syringe, accurately draw a known volume or weight of the NMF sample.
- Titration: Inject the sample into the titration cell. The titrator will automatically titrate the water present and provide a reading of the water content, typically in parts per million (ppm) or percentage.
- Data Analysis: Record the water content. If necessary, perform multiple measurements and calculate the average.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in **N-Methylformamide**.

Materials:

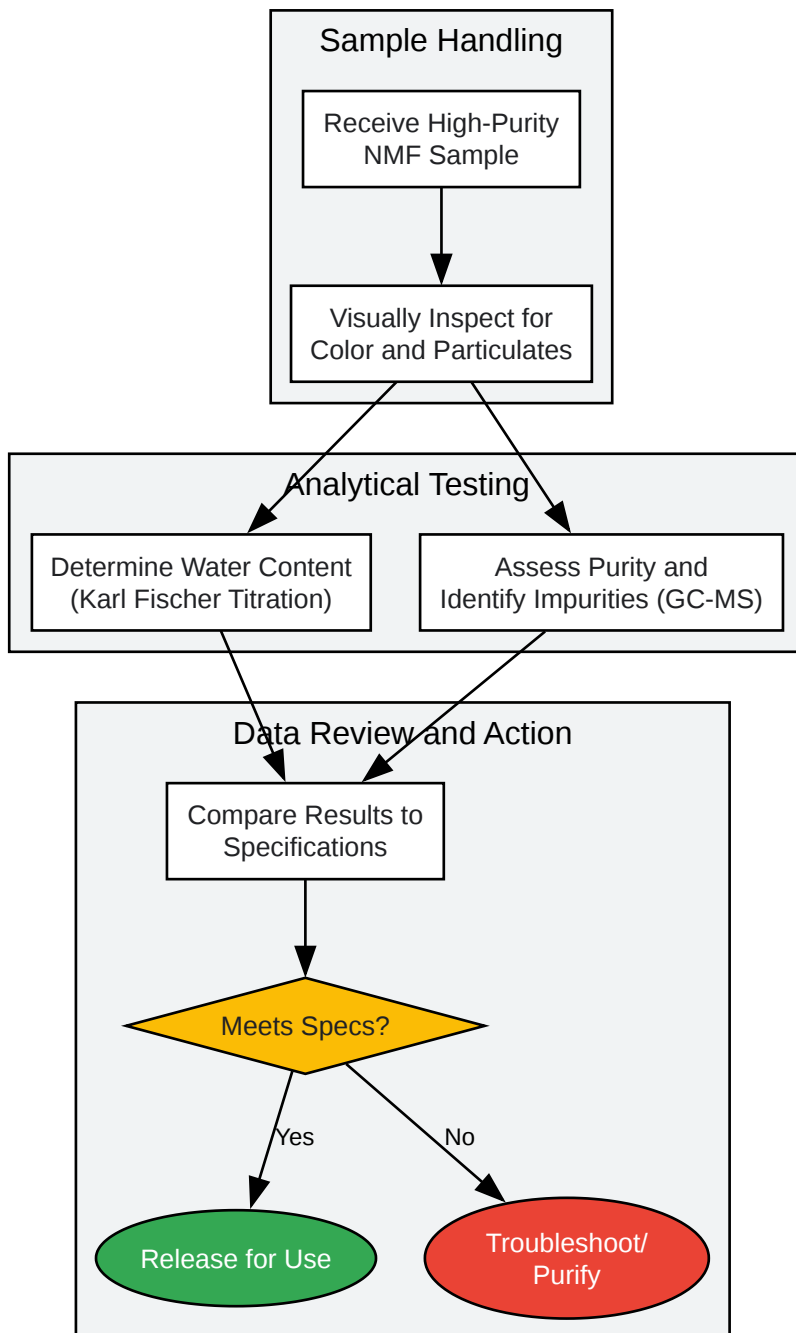
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a polar capillary column)
- Helium or other suitable carrier gas
- NMF sample
- Microsyringe

Methodology:

- Instrument Setup: Set up the GC-MS with an appropriate temperature program for the inlet, oven, and transfer line. A typical starting oven temperature could be 50°C, ramped to 250°C.
- Sample Preparation: If necessary, dilute the NMF sample in a high-purity solvent.
- Injection: Inject a small, precise volume (e.g., 1 µL) of the sample into the GC inlet. Use a split injection mode to avoid overloading the column.[8]
- Chromatographic Separation: The components of the sample will be separated as they travel through the GC column.
- Mass Spectrometry Analysis: As the separated components elute from the column, they will be fragmented and detected by the mass spectrometer.
- Data Analysis: Identify the main peak corresponding to **N-Methylformamide**. Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).[8] Quantify impurities by comparing their peak areas to that of the main component or an internal standard.

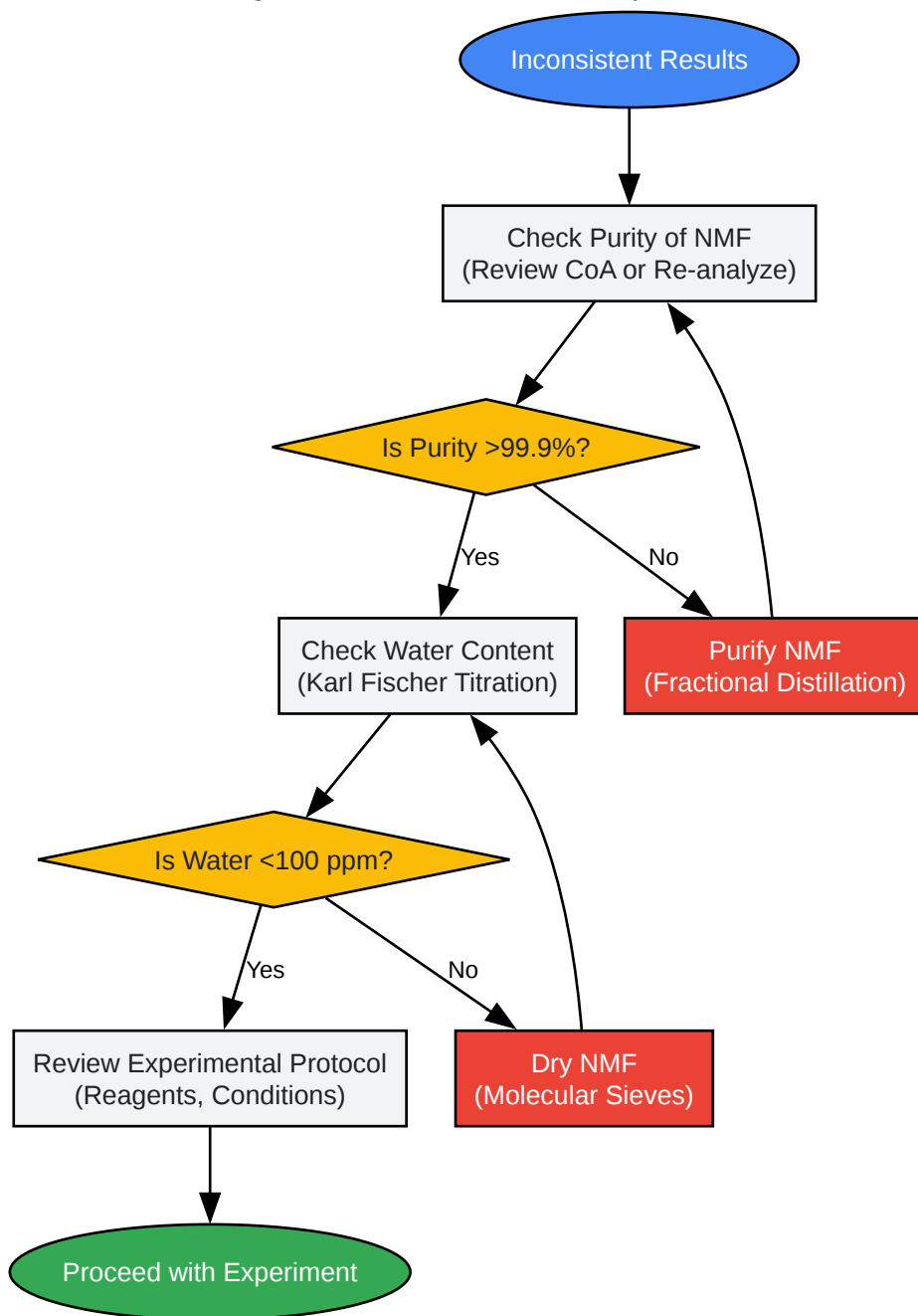
Visualizations

Experimental Workflow for NMF Quality Control

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Caption: Workflow for NMF Quality Control.

Troubleshooting Guide for Inconsistent Experimental Results



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Caption: Troubleshooting for Inconsistent Results.

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